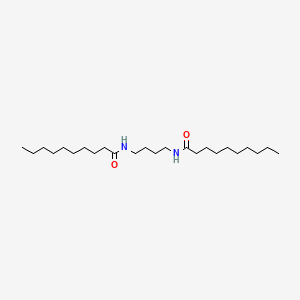
Decanamide, N,N'-1,4-butanediylbis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decanamide, N,N’-1,4-butanediylbis- is a specialty chemical compound known for its unique structure and properties. It is a type of amide, specifically a bis-amide, which means it contains two amide groups connected by a butanediyl (butane-1,4-diyl) linker. This compound is used in various scientific and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N,N’-1,4-butanediylbis- typically involves the reaction of decanoic acid with 1,4-butanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The general reaction scheme can be represented as follows:
Decanoic acid+1,4-Butanediamine→Decanamide, N,N’-1,4-butanediylbis-+Water
The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N,N’-1,4-butanediylbis- involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent any side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
化学反応の分析
Types of Reactions
Decanamide, N,N’-1,4-butanediylbis- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 1,4-butanediamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Hydrolysis: Decanoic acid and 1,4-butanediamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
科学的研究の応用
Decanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
作用機序
The mechanism by which Decanamide, N,N’-1,4-butanediylbis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access.
類似化合物との比較
Similar Compounds
Dodecanamide, N,N’-1,4-butanediylbis-: Similar structure but with a longer alkyl chain.
N-isobutyl decanamide: Structurally related alkamide with different biological activity.
Uniqueness
Decanamide, N,N’-1,4-butanediylbis- is unique due to its specific bis-amide structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial applications.
特性
CAS番号 |
89927-56-0 |
|---|---|
分子式 |
C24H48N2O2 |
分子量 |
396.6 g/mol |
IUPAC名 |
N-[4-(decanoylamino)butyl]decanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
InChIキー |
PYDUXDAIVSUVIC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
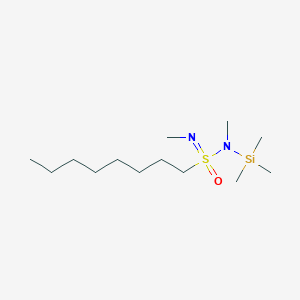
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)

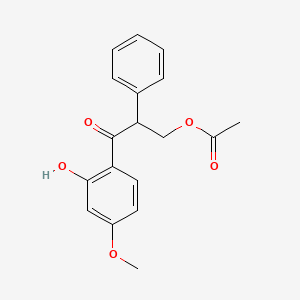
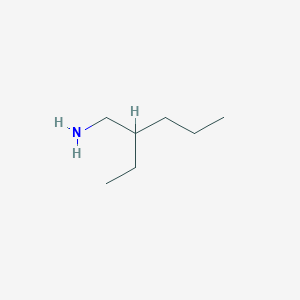

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)
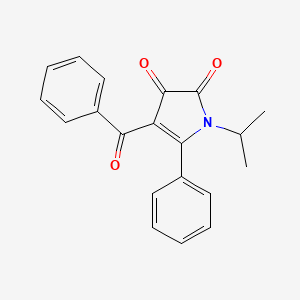

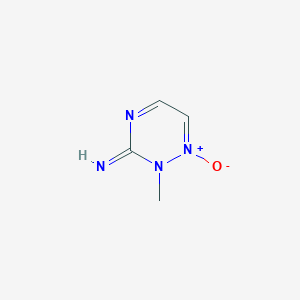

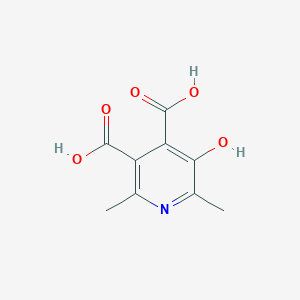
![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
